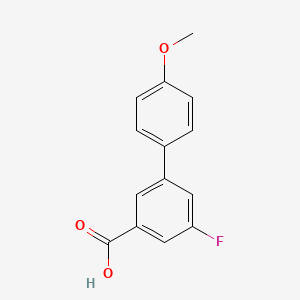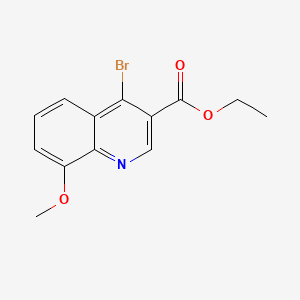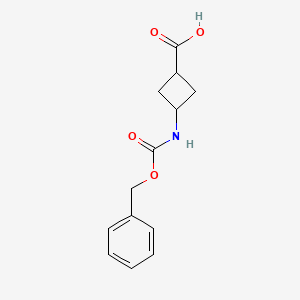![molecular formula C15H17NO5 B567055 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- CAS No. 1355620-88-0](/img/structure/B567055.png)
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-
説明
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.303. The purity is usually 95%.
BenchChem offers high-quality 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives have been identified as potent anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. These compounds show effective corrosion inhibition, attributed to their high electron density, making them valuable in protecting metals against corrosion. Such properties are crucial for applications in industries that require materials resistant to degradation, ensuring longevity and reliability of metal components in various environmental conditions (Verma, Quraishi, & Ebenso, 2020).
Advances in Fused Tetracyclic Quinoline Derivatives
Fused tetracyclic systems containing a quinoline nucleus are significant due to their wide-spectrum biological properties, including antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities. The synthesis methods developed for these compounds, such as one-pot domino reactions and microwave synthesis, offer pathways to create potent therapeutic agents. These advancements support the role of quinoline derivatives in drug discovery and development for various pharmacological applications (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).
Cyclodextrin Inclusion Complexes for Drug Delivery
Cyclodextrins' ability to form inclusion complexes with various molecules, including quinoline derivatives, opens new avenues in drug delivery. These complexes can improve solubility, modify drug-release profiles, enhance biological membrane permeability, and boost antimicrobial activity. The development of sophisticated drug-delivery systems utilizing cyclodextrins with quinoline derivatives can lead to more effective treatments with improved patient outcomes (Boczar & Michalska, 2022).
Quinoline Derivatives in Semiconductor and Sensor Applications
Quinoline and its derivatives have found applications beyond biomedical fields, including their use in semiconductors, sensors, and organic materials due to their excellent π–π stacking ability and electron-deficient properties. This versatility showcases the potential of quinoline derivatives in the development of advanced materials and technologies, contributing to innovations in electronics and nanoscience (Segura, Juárez, Ramos, & Seoane, 2015).
特性
IUPAC Name |
2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWZZBZYPCAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)
![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)





![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)

